molecular formula C9H9F3O B1429150 2-(2',4',6'-Trifluorophenoxy)propane CAS No. 1310416-65-9

2-(2',4',6'-Trifluorophenoxy)propane

Cat. No.: B1429150
CAS No.: 1310416-65-9
M. Wt: 190.16 g/mol
InChI Key: JINRVWMIXBBCLH-UHFFFAOYSA-N
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Description

2-(2',4',6'-Trifluorophenoxy)propane is a chemical compound characterized by its trifluorophenoxy group attached to a propane backbone. This compound is known for its unique properties and applications in various scientific fields.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

    • Oxidation: Formation of carboxylic acids or ketones.

    • Reduction: Production of alcohols or amines.

    • Substitution: Generation of various alkylated derivatives.

    Scientific Research Applications

    2-(2',4',6'-Trifluorophenoxy)propane finds applications in several scientific fields:

    • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    • Biology: The compound serves as a building block for the development of bioactive molecules.

    • Medicine: It is utilized in the design of pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.

    • Industry: Its unique properties make it valuable in the production of advanced materials and coatings.

    Mechanism of Action

    The mechanism by which 2-(2',4',6'-Trifluorophenoxy)propane exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

    Comparison with Similar Compounds

    2-(2',4',6'-Trifluorophenoxy)propane is unique due to its trifluorophenoxy group, which imparts distinct chemical and physical properties. Similar compounds include 2-(2',4'-Difluorophenoxy)propane and 2-(2',6'-Difluorophenoxy)propane, but the presence of the trifluorophenoxy group in this compound enhances its reactivity and stability.

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    Properties

    IUPAC Name

    1,3,5-trifluoro-2-propan-2-yloxybenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9F3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JINRVWMIXBBCLH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)OC1=C(C=C(C=C1F)F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9F3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801269988
    Record name 1,3,5-Trifluoro-2-(1-methylethoxy)benzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801269988
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    190.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1310416-65-9
    Record name 1,3,5-Trifluoro-2-(1-methylethoxy)benzene
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1310416-65-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1,3,5-Trifluoro-2-(1-methylethoxy)benzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801269988
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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